molecular formula C9H12N2O B1443407 5-Amino-2,N-dimethylbenzamide CAS No. 1249563-99-2

5-Amino-2,N-dimethylbenzamide

Cat. No. B1443407
M. Wt: 164.2 g/mol
InChI Key: CJFBLRZEQRGODB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Amino-2,N-dimethylbenzamide involves several steps. The process starts with the oxidation of benzoic acid under the catalytic actions of N-hydroxyphthalimide and cobalt acetylacetonate . This is followed by a substitution reaction with chlorine gas to generate 3,5-dichlorobenzoic acid . The 5-chlorine is then shielded off using a shielding reagent, and a Grignard reagent is used to carry out methyl substitution on the 5-chlorine to generate 3-methyl-5-chlorobenzoic acid . Further steps involve nitro-substitution, catalytic hydrogenation, and reactions with N,N’-diisopropylcarbodiimide, 1-hydroxybenztriazole, and methylamine .


Molecular Structure Analysis

The molecular structure of 5-Amino-2,N-dimethylbenzamide is characterized by the presence of an amide group in which the carboxamide group is substituted with a benzene ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5-Amino-2,N-dimethylbenzamide include oxidation, substitution, shielding, methyl substitution, nitro-substitution, catalytic hydrogenation, and reactions with N,N’-diisopropylcarbodiimide, 1-hydroxybenztriazole, and methylamine .


Physical And Chemical Properties Analysis

5-Amino-2,N-dimethylbenzamide is a solid compound. Its molecular formula is C11H17N3O and its molecular weight is 207.27 g/mol.

Relevant Papers One relevant paper discusses the pharmacological characterization of a newly synthesized compound similar to 5-Amino-2,N-dimethylbenzamide . The compound was found to be a potent inhibitor of NCX3, a sodium-calcium exchanger, and could be useful in studying the role of NCX3 in controlling calcium homeostasis under physiological and pathological conditions .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : 5-Amino-2,N-dimethylbenzamide has been synthesized through various techniques. Zhang Zho (2014) detailed its synthesis from 7-methylisatin, achieving a 62% yield and 99.6% purity through chlorination, oxidation, and ammonolysis (Zhang Zho, 2014). Similarly, Lin Xue (2013) improved the synthesis process using thionyl chloride instead of phosgene, investigating the influence of various factors on the reaction (Lin Xue, 2013).

  • Characterization in Compound Formation : The compound has been characterized in the formation of other chemicals, such as Chloranthraniliprole, as demonstrated by Zheng Jian-hong (2012), where it was used in a reaction with 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (Zheng Jian-hong, 2012).

Chemical Properties and Applications

  • Structural Analysis : H. Karlsen et al. (2002) studied the structural properties of N,N-dimethylbenzamide and its analogs, focusing on the rotation barriers around carbon-amino nitrogen bonds, which are vital for understanding their chemical behavior (H. Karlsen et al., 2002).

  • Imaging Agent Synthesis : Shiue et al. (2003) synthesized N,N-dimethyl-2-(2-amino-4-[18F]fluorophenylthio)benzylamine as a potential serotonin transporter imaging agent, demonstrating the utility of derivatives of 5-Amino-2,N-dimethylbenzamide in medical imaging (G. G. Shiue et al., 2003).

  • Electroluminescent Materials : Hidekaru Doi et al. (2003) developed novel classes of emitting amorphous molecular materials, which include derivatives of 5-Amino-2,N-dimethylbenzamide, showcasing its use in advanced material sciences (Hidekaru Doi et al., 2003).

  • HDAC Inhibition in Neurodegenerative Diseases : B. Shan et al. (2014) identified that members of the 2-aminobenzamide class, which includes 5-Amino-2,N-dimethylbenzamide, show promise as histone deacetylase (HDAC) inhibitors for treating neurodegenerative diseases like Friedreich’s ataxia and Huntington’s disease (B. Shan et al., 2014).

properties

IUPAC Name

5-amino-N,2-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-6-3-4-7(10)5-8(6)9(12)11-2/h3-5H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJFBLRZEQRGODB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-N,2-dimethylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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